molecular formula C7H12Cl2N2 B7970910 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride

Cat. No.: B7970910
M. Wt: 195.09 g/mol
InChI Key: YNWILBJUBLYTBY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 3-chloropropyl group and a methyl group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing the pyrazole ring.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-1H-pyrazole hydrochloride: Similar in structure but lacks the methyl group.

    1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride: Contains a piperazine ring instead of a pyrazole ring.

    1-(3-Chloropropyl)piperidine hydrochloride: Contains a piperidine ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-chloropropyl)-4-methylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-7-5-9-10(6-7)4-2-3-8;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWILBJUBLYTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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